Product packaging for Dibromo(dimethylamino)phosphine(Cat. No.:CAS No. 20502-37-8)

Dibromo(dimethylamino)phosphine

Cat. No.: B13958024
CAS No.: 20502-37-8
M. Wt: 234.86 g/mol
InChI Key: QTLFHHFWTJJXRI-UHFFFAOYSA-N
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Description

Dibromo(dimethylamino)phosphine is a specialized organophosphorus compound of interest in synthetic and materials chemistry. This reagent serves as a valuable precursor for the synthesis of other phosphorus(III) ligands. The dimethylamino group can be displaced by nucleophiles, allowing for the stepwise construction of complex phosphine structures with tailored steric and electronic properties . This method of selective substitution at the phosphorus center is a established strategy for preparing sterically shielded phosphorus ligands used in homogeneous catalysis . Researchers utilize this chemistry to develop novel ligands for metal-catalyzed reactions, such as hydroformylation . As a reactive phosphine derivative, it may also be investigated for its potential to form phosphirane rings or as a precursor to phosphinidenes, which are subjects of fundamental inorganic chemistry research . Physical properties: Boiling point is observed between 163-180°C. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6Br2NP B13958024 Dibromo(dimethylamino)phosphine CAS No. 20502-37-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20502-37-8

Molecular Formula

C2H6Br2NP

Molecular Weight

234.86 g/mol

IUPAC Name

N-dibromophosphanyl-N-methylmethanamine

InChI

InChI=1S/C2H6Br2NP/c1-5(2)6(3)4/h1-2H3

InChI Key

QTLFHHFWTJJXRI-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(Br)Br

Origin of Product

United States

Synthetic Methodologies for Dibromo Dimethylamino Phosphine

Direct Halogenation Approaches to Aminophosphines

Direct halogenation serves as a primary route for the synthesis of halophosphines. These methods typically involve the carefully controlled reaction of a phosphorus compound, which already contains the requisite amino group, with a halogenating agent.

Synthesis via Controlled Halogenation of Bis(dimethylamino)phosphine Precursors

One synthetic strategy involves the controlled bromination of a bis(dimethylamino)phosphine precursor. The synthesis of dialkylchlorophosphines, for example, can be achieved through a two-step sequence involving borane (B79455) deprotection of a precursor followed by direct chlorination with ethereal HCl. nih.govacs.org By analogy, a bis(dimethylamino)phosphine precursor can be subjected to a controlled reaction with a brominating agent. The key to this approach is the precise control of stoichiometry and reaction conditions, such as low temperatures, to prevent further substitution and the undesired formation of phosphorus tribromide. The reaction of an aminophosphine (B1255530) precursor with a halogenating agent allows for the formation of the desired dibromo-substituted product.

Table 1: Comparison of Precursors for Direct Halogenation This table is generated based on analogous chemical principles.

Precursor Halogenating Agent Potential Advantages Potential Challenges
Bis(dimethylamino)phosphine Bromine (Br₂) Direct conversion Risk of over-halogenation to PBr₃
Bis(dimethylamino)phosphine borane complex N-Bromosuccinimide (NBS) Enhanced stability of precursor Requires additional deprotection step

Methodologies Involving N-Substituted Phosphorus(III) Halides

An alternative and common approach begins with a phosphorus compound fully substituted with amino groups, such as tris(dimethylamino)phosphine. This stable and commercially available precursor can react with hydrogen halides to cleave the phosphorus-nitrogen bonds. Specifically, the reaction of tris(dimethylamino)phosphine with hydrogen bromide leads to the formation of Dibromo(dimethylamino)phosphine alongside dimethylammonium bromide as a byproduct. This reaction is often preferred due to the accessibility of the starting materials and the straightforward nature of the P-N bond cleavage. Research has shown that tris(dimethylamino)phosphine reacts with various halogenated compounds, indicating the lability of the P-N bond and its susceptibility to cleavage and substitution. researchgate.net

Ligand Exchange and Transhalogenation Reactions

Ligand exchange and transhalogenation represent another significant class of reactions for synthesizing this compound. These methods involve replacing existing ligands on a phosphorus center with bromide atoms.

Bromination of Chloro(dimethylamino)phosphine Analogs

Transhalogenation is a substitution reaction where a halide on a compound is exchanged for another. wikipedia.org This principle is effectively applied to the synthesis of phosphorus-halogen compounds. wikipedia.org Starting with the chloro-analog, Dichloro(dimethylamino)phosphine, the chlorine atoms can be exchanged for bromine. This transformation can be achieved using various brominating agents. This type of reaction, analogous to the Finkelstein reaction, is a versatile method for preparing specific halo-compounds from others. wikipedia.org

Table 2: Comparison of Reagents for Transhalogenation of (CH₃)₂NPCl₂ This table is generated based on established chemical principles for transhalogenation.

Reagent Typical Solvent Advantages Considerations
Sodium Bromide (NaBr) Acetonitrile Cost-effective, readily available Requires elevated temperatures, equilibrium driven
Boron Tribromide (BBr₃) Heptane/Dichloromethane High reactivity, irreversible Highly corrosive and moisture-sensitive
Trimethylsilyl Bromide (Me₃SiBr) None or inert solvent Forms volatile byproducts (Me₃SiCl) Higher cost

Strategies Employing Organometallic Reagents in Phosphorus-Halogen Bond Formation

The synthesis of phosphines frequently involves the use of organometallic reagents, most commonly organolithium compounds, which react with halogenophosphines. rsc.orgrsc.org In the context of forming this compound, a key strategy involves the partial substitution of a phosphorus trihalide. The reaction of phosphorus tribromide (PBr₃) with a stoichiometric amount of a metal amide, such as lithium dimethylamide (LiNMe₂), can yield the desired monosubstituted product, this compound, along with a lithium bromide salt. This method relies on the high nucleophilicity of the organometallic amide to displace one bromine atom on the phosphorus center.

While less direct for this specific compound, broader strategies in phosphine (B1218219) synthesis often use organometallic intermediates. For example, a lithium-bromide exchange on an aromatic ring followed by reaction with a phosphorus halide is a common method to create arylphosphines. uu.nl This highlights the central role of organometallic reagents in forming phosphorus-element bonds. rsc.orguu.nl

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgrsc.org In the synthesis of this compound, these principles can be applied through several avenues.

One-pot processes, which combine multiple reaction steps without isolating intermediates, are a cornerstone of green synthesis as they save time, reduce solvent use, and minimize waste. rsc.org A hypothetical green synthesis of this compound could involve the in-situ formation of Dichloro(dimethylamino)phosphine from phosphorus trichloride (B1173362) and dimethylamine, followed by a one-pot transhalogenation step.

Furthermore, a key goal is the replacement of hazardous solvents, such as chlorinated hydrocarbons (e.g., chloroform, dichloromethane) and polar aprotic solvents (e.g., DMA, NMP), with more environmentally benign alternatives. rsc.orgnih.gov The development of phosphine-free and inorganic base-free catalytic systems also contributes to a greener process by avoiding problematic additives. rsc.org Evaluating metrics such as Process Mass Intensity (PMI) and Environmental Factor (E-Factor) helps quantify the "greenness" of a synthetic route, driving the development of more sustainable methodologies. rsc.org Research into phosphorus halide-free synthesis routes for related phosphine oxides points towards a growing trend of avoiding hazardous reagents altogether. researchgate.net

Purification and Isolation Techniques for Halogenated Aminophosphines

The purification and isolation of halogenated aminophosphines, such as this compound, are critical steps due to their reactivity, particularly their sensitivity to moisture and air. The primary method for purifying these liquid compounds is fractional distillation under reduced pressure. orgsyn.org

Following the synthesis, the initial work-up involves the removal of the solid ammonium (B1175870) salt byproduct (e.g., dimethylammonium bromide or triethylamine (B128534) hydrobromide) by filtration under an inert atmosphere (e.g., nitrogen or argon). The filtrate, which contains the crude product dissolved in the reaction solvent, is then carefully concentrated using a rotary evaporator. orgsyn.org

Given the high boiling points and thermal lability of many halogenated aminophosphines, purification is almost exclusively performed by vacuum distillation. wikipedia.org High temperatures can lead to decomposition, which may result in the formation of phosphine, a pyrophoric gas. wikipedia.org For instance, the analogous compound, dichloro(diisopropylamino)phosphine, is purified by short-path distillation at a boiling point of 49-50 °C under a vacuum of 0.7 mmHg. orgsyn.org Dichloro(dimethylamino)phosphine, another close analogue, has a boiling point of 150 °C at atmospheric pressure, indicating that distillation under vacuum is necessary to lower the boiling point to a safe temperature. sigmaaldrich.com

Recrystallization can be an alternative for solid halogenated aminophosphines. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The choice of solvent is critical; it must dissolve the compound when hot but not when cold. However, for liquid products like this compound, distillation is the standard and most effective technique.

All purification and isolation steps must be conducted using anhydrous solvents and under an inert atmosphere to prevent hydrolysis of the P-Br bonds, which would lead to the formation of phosphorus acids and degradation of the desired product. wikipedia.org

Interactive Data Table: Purification Techniques for Halogenated Aminophosphines

TechniqueDescriptionApplicability/Notes
Filtration The reaction mixture is filtered through a sintered glass funnel under an inert atmosphere.Removes solid byproducts like ammonium salts. orgsyn.orgorgsyn.org
Solvent Removal The solvent is removed from the filtrate using a rotary evaporator.Prepares the crude product for distillation. orgsyn.org
Vacuum Distillation The crude liquid is heated under reduced pressure to separate the product from non-volatile impurities.The primary method for purifying liquid halogenated aminophosphines. It lowers the boiling point to prevent thermal decomposition. orgsyn.org
Short-Path Distillation A specific type of vacuum distillation used for small quantities or thermally sensitive compounds.Highly effective for compounds like dichloro(diisopropylamino)phosphine and likely suitable for the dibromo analogue. orgsyn.org
Recrystallization Involves dissolving a solid crude product in a hot solvent and cooling to form pure crystals.Applicable only to solid halogenated aminophosphines.

Advanced Spectroscopic and Structural Characterization of Dibromo Dimethylamino Phosphine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of dibromo(dimethylamino)phosphine in solution. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, one can determine the connectivity of atoms, the electronic environment of the phosphorus center, and the dynamic behavior of the molecule.

High-resolution NMR spectra offer a wealth of information about the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show a single resonance for the methyl protons of the dimethylamino group. This signal would likely appear as a doublet due to coupling with the phosphorus-31 nucleus (³JP-H). The chemical shift would be influenced by the electron-withdrawing nature of the bromine and phosphorus atoms. Based on related dimethylamino-substituted phosphorus compounds, the chemical shift for the N(CH₃)₂ protons can be anticipated in the range of δ 2.5-3.5 ppm. mit.edu

¹³C NMR: The carbon-13 NMR spectrum should display a single resonance for the methyl carbons. This peak would also be split into a doublet due to coupling with the phosphorus-31 nucleus (²JP-C). The chemical shift of these carbons is expected to be in the range of δ 35-45 ppm, reflecting the attachment to a nitrogen atom which is in turn bonded to the electropositive phosphorus atom. purdue.edu

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for characterizing phosphines. For this compound, a single resonance is expected. The chemical shift (δ) of this peak is highly sensitive to the electronic environment of the phosphorus atom. The two bromine atoms are strongly electron-withdrawing, which would typically lead to a downfield shift (a higher ppm value). However, the nitrogen atom of the dimethylamino group is a π-donor, which would cause an upfield shift. The interplay of these opposing effects determines the final chemical shift. For comparison, tris(dimethylamino)phosphine has a ³¹P chemical shift of around +122 ppm, while PBr₃ appears at approximately +228 ppm. Therefore, the chemical shift for this compound is expected to be in the region between these two values, likely significantly downfield due to the presence of two bromine atoms. The high sensitivity of ³¹P chemical shifts to the substituents makes it a powerful tool for monitoring reactions and purity. rsc.orgmagritek.com

Chemical Shift Tensor Studies: Solid-state NMR spectroscopy can be used to determine the chemical shift tensor, which provides three-dimensional information about the electronic shielding around the phosphorus nucleus. The principal components of the tensor (δ₁₁, δ₂₂, and δ₃₃) and their orientation relative to the molecular frame offer detailed insights into the nature of the P-N and P-Br bonds. nsf.govnih.govnih.gov For a molecule like this compound, the tensor would likely exhibit significant anisotropy due to the different electronic nature of the bromine and dimethylamino substituents. The most shielded component would likely be oriented along the P-N bond axis, reflecting the π-donation from the nitrogen lone pair.

Below is a table summarizing the expected NMR data for this compound.

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
¹H (N-CH ₃)2.5 - 3.5Doublet³JP-H: 8 - 12
¹³C (N-C H₃)35 - 45Doublet²JP-C: 3 - 7
³¹P150 - 200Singlet-

Variable temperature (VT) NMR studies can provide valuable information about the dynamic processes occurring in the this compound molecule. The primary dynamic process of interest is the rotation around the P-N bond. At low temperatures, this rotation may be slow on the NMR timescale, leading to the observation of distinct signals for the two methyl groups, which would be in different chemical environments (syn and anti to the lone pair on phosphorus or the P-Br bonds). As the temperature is increased, the rate of rotation increases, and if it becomes fast enough, the two methyl signals will coalesce into a single, time-averaged signal.

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the activation energy (Ea) for this rotational barrier. nih.gov This information provides quantitative insight into the strength of the P-N bond and the extent of its double bond character, which arises from the delocalization of the nitrogen lone pair into the phosphorus d-orbitals.

Two-dimensional (2D) NMR experiments are instrumental in confirming the atomic connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): While not particularly useful for a simple molecule like this compound with only one type of proton, in more complex derivatives it would reveal scalar coupling between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would show a correlation between the methyl protons and the methyl carbons, confirming the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that reveals long-range couplings (typically over two or three bonds). In this case, an HMBC spectrum would show a correlation between the methyl protons and the phosphorus-31 nucleus, as well as between the methyl carbons and the phosphorus-31 nucleus. This would definitively establish the P-N-C connectivity.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and bonding.

The vibrational spectrum of this compound is expected to be dominated by stretching and bending modes of the P-Br and P-N bonds.

P-Br Stretching: The P-Br stretching vibrations are expected to appear in the low-frequency region of the infrared and Raman spectra, typically in the range of 300-500 cm⁻¹. Due to the presence of two P-Br bonds, both symmetric and asymmetric stretching modes are expected.

P-N Stretching: The P-N stretching vibration is a key indicator of the bond strength. A pure P-N single bond would have a stretching frequency around 700-800 cm⁻¹. However, due to the partial double bond character arising from the delocalization of the nitrogen lone pair, the P-N stretching frequency in this compound is expected to be higher, likely in the range of 900-1000 cm⁻¹. The exact position would provide insight into the degree of pπ-dπ bonding.

CH₃ Vibrations: The spectrum will also show characteristic stretching and bending vibrations of the methyl groups in the region of 2800-3000 cm⁻¹ (C-H stretching) and 1350-1450 cm⁻¹ (C-H bending).

A table of expected characteristic vibrational frequencies is provided below.

Vibrational ModeExpected Frequency Range (cm⁻¹)
P-Br Asymmetric Stretch400 - 500
P-Br Symmetric Stretch300 - 400
P-N Stretch900 - 1000
C-H Stretch (methyl)2800 - 3000
C-H Bend (methyl)1350 - 1450

In the absence of protic solvents or impurities, this compound is not capable of forming traditional hydrogen bonds as it lacks hydrogen bond donors. However, it can act as a hydrogen bond acceptor through the lone pairs on the nitrogen and bromine atoms.

Intermolecular interactions in the solid state or in concentrated solutions would be dominated by dipole-dipole forces, arising from the polar P-Br and P-N bonds, and weaker van der Waals interactions. The study of these interactions, often through techniques like X-ray crystallography or detailed analysis of vibrational spectra in the solid state, can provide information about the packing of molecules in the crystal lattice. Any significant intermolecular interactions could lead to shifts in the vibrational frequencies compared to the gas or dilute solution phase.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For this compound, this analysis would be crucial for confirming its elemental composition and understanding its stability and decomposition patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. While the theoretical exact mass of this compound can be calculated, no experimental HRMS data has been found in the searched literature to confirm this value.

Isotopologue FormulaCalculated Exact Mass (Da)
C₂H₆⁷⁹Br₂¹⁴N³¹P234.8628
C₂H₆⁷⁹Br⁸¹Br¹⁴N³¹P236.8607
C₂H₆⁸¹Br₂¹⁴N³¹P238.8587

Table 1: Theoretical Exact Masses of the Most Abundant Isotopologues of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum.

Fragmentation Pathways and Structural Elucidation

The fragmentation of a molecule in a mass spectrometer provides a unique fingerprint that can be used for structural elucidation. The fragmentation of organophosphorus halides is known to be influenced by the nature of the substituents on the phosphorus atom. In the case of this compound, cleavage of the P-Br and P-N bonds would be expected, as well as fragmentation of the dimethylamino group. However, without experimental data, any proposed fragmentation pathway remains purely theoretical.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the molecular geometry, bond lengths, and bond angles of this compound, as well as insights into its packing in the solid state.

Single-Crystal X-ray Analysis of this compound

A single-crystal X-ray analysis of this compound would be necessary to unambiguously determine its molecular structure. Unfortunately, no published reports of a successful single-crystal X-ray diffraction study for this specific compound were identified.

Insights into Molecular Geometry, Bond Lengths, and Angles

Without experimental X-ray diffraction data, a detailed and accurate description of the molecular geometry, including specific bond lengths and angles for this compound, cannot be provided. While computational chemistry could offer theoretical predictions, these would require experimental validation. For comparison, the structure of the related compound, dichloro(dimethylamino)phosphane, has been studied, but direct extrapolation of its structural parameters to the dibromo-analogue would be speculative.

ParameterExpected Range/Value
P-Br Bond Length~2.20 - 2.40 Å
P-N Bond Length~1.60 - 1.70 Å
N-C Bond Length~1.45 - 1.50 Å
Br-P-Br Bond Angle~100° - 105°
Br-P-N Bond Angle~100° - 105°
C-N-C Bond Angle~115° - 120°

Table 2: Hypothetical Molecular Geometry Parameters for this compound. These values are estimations based on related structures and general chemical principles and are not based on experimental data for the title compound.

Solid-State Packing and Supramolecular Interactions

The arrangement of molecules in the crystal lattice, known as solid-state packing, and the non-covalent interactions between them (supramolecular interactions) are critical for understanding the physical properties of a compound. An X-ray diffraction study would reveal any hydrogen bonding, dipole-dipole interactions, or van der Waals forces that govern the crystal packing of this compound. In the absence of such a study, this information remains unknown.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon interaction with high-energy radiation. This method provides direct insight into the energies of molecular orbitals. The fundamental process involves the photoionization of a molecule (M) by a photon of known energy (hν), resulting in a molecular ion (M⁺) and a photoelectron (e⁻). The kinetic energy (KE) of the ejected electron is related to the binding energy (BE) of the electron in the molecule by the equation: KE = hν - BE. By analyzing the kinetic energies of the photoelectrons, a spectrum of binding energies can be obtained, where each peak corresponds to the ionization of an electron from a specific molecular orbital.

Electronic Structure Elucidation through Core and Valence Electron Binding Energies

The electronic structure of this compound can be probed by examining both its core and valence electron binding energies. X-ray photoelectron spectroscopy (XPS) is typically used to ionize core electrons, which are tightly bound and have high binding energies characteristic of the specific elements present. Ultraviolet photoelectron spectroscopy (UPS), most commonly using He(I) radiation, is employed to study the valence electrons, which are involved in chemical bonding and have lower binding energies.

The nitrogen lone pair is expected to give rise to a distinct band in the spectrum. The energy of this band would provide information about the degree of its interaction with the phosphorus atom. A lower binding energy for the nitrogen lone pair, compared to a non-phosphorylated amine, would suggest a significant pπ-dπ interaction, where the nitrogen lone pair donates electron density into the vacant d-orbitals of the phosphorus atom.

Similarly, the phosphorus lone pair would also produce a characteristic band. The position of this band is sensitive to the electronegativity of the substituents on the phosphorus atom. In this compound, the two bromine atoms are highly electronegative and would be expected to stabilize the phosphorus lone pair, resulting in a higher binding energy compared to a trialkylphosphine.

The core electron binding energies, obtainable from XPS, would provide information about the elemental composition and the chemical environment of each atom. The C 1s, N 1s, P 2p, and Br 3d core levels would each appear at characteristic binding energies. Chemical shifts in these binding energies, compared to standard reference compounds, can reveal details about the charge distribution within the molecule. For instance, the N 1s binding energy would be influenced by the electron-donating or -withdrawing nature of the PBr₂ group. Likewise, the P 2p binding energy would be affected by the electronegative bromine atoms and the dimethylamino group.

To illustrate the type of data obtained from such an analysis, the following tables present hypothetical, yet plausible, binding energies for the core and valence electrons of this compound based on known values for similar compounds.

Hypothetical Core Electron Binding Energies for this compound

ElementOrbitalBinding Energy (eV)
CarbonC 1s~285
NitrogenN 1s~400
PhosphorusP 2p~134
BromineBr 3d~70

Hypothetical Valence Electron Binding Energies and Orbital Assignments for this compound

Binding Energy (eV)Orbital Assignment
~9.5n(N) - Nitrogen lone pair
~10.5n(P) - Phosphorus lone pair
~11.5-13.0σ(P-Br)
~13.5-15.0σ(P-N), σ(N-C)
>15.0C-H orbitals

It is crucial to emphasize that the values presented in these tables are estimations and require experimental verification through actual photoelectron spectroscopic measurements on this compound. Such experimental data would be invaluable for a precise and detailed understanding of the electronic structure and bonding in this molecule.

Reactivity and Reaction Mechanisms of Dibromo Dimethylamino Phosphine

Nucleophilic Reactivity at Phosphorus

The phosphorus atom in dibromo(dimethylamino)phosphine possesses a lone pair of electrons, rendering it nucleophilic. This property is exploited in various reactions to form new phosphorus-carbon, phosphorus-heteroatom, and other bonds.

Reactions with Organometallic Reagents for P-C Bond Formation

The formation of phosphorus-carbon (P-C) bonds is a fundamental transformation in organophosphorus chemistry, and this compound serves as a key precursor for such reactions. One of the most common and effective methods involves the reaction with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). rsc.orgrsc.orgnih.gov These reactions proceed via a nucleophilic substitution mechanism where the organometallic reagent attacks the electrophilic phosphorus center, displacing one or both bromine atoms. nih.govresearchgate.net

The sequential displacement of the bromine atoms allows for the synthesis of a variety of phosphines. For instance, reacting this compound with one equivalent of a Grignard reagent can yield a bromo(alkyl/aryl)(dimethylamino)phosphine. A second reaction with a different organometallic reagent can then introduce another distinct organic group, leading to the formation of asymmetric phosphines. nih.gov This stepwise approach offers a degree of control over the final product structure. nih.govresearchgate.net The general synthetic approach is a widely used and universal method for preparing phosphines. rsc.orgrsc.org

ReagentProduct TypeComments
Grignard Reagents (RMgX)Alkyl/Aryl(dimethylamino)phosphinesStepwise displacement of bromine atoms allows for the synthesis of both symmetric and asymmetric phosphines. nih.gov
Organolithium Reagents (RLi)Alkyl/Aryl(dimethylamino)phosphinesSimilar to Grignard reagents, they are powerful nucleophiles for P-C bond formation.

Formation of Phosphonium (B103445) Salts and Ylides

This compound can react with alkyl halides to form phosphonium salts. organic-chemistry.orgyoutube.com This reaction proceeds through a standard SN2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org The resulting product is a phosphonium salt, characterized by a positively charged phosphorus atom.

These phosphonium salts are crucial precursors for the synthesis of phosphorus ylides, also known as Wittig reagents. libretexts.orgnumberanalytics.comchemistnotes.com Deprotonation of the carbon atom adjacent to the phosphorus using a strong base, such as n-butyllithium or sodium hydride, generates the ylide. libretexts.orgnumberanalytics.com Phosphorus ylides are highly valuable in organic synthesis, most notably in the Wittig reaction, for the conversion of aldehydes and ketones into alkenes. libretexts.orgorganic-chemistry.org

Alkylation: (CH₃)₂NPBr₂ + R-X → [(CH₃)₂NP(Br)R]⁺X⁻

Deprotonation: [(CH₃)₂NP(Br)R]⁺X⁻ + Base → (CH₃)₂NP(Br)=CR'R'' + Base-H⁺ + X⁻

The stability and reactivity of the resulting ylide are influenced by the nature of the substituents on the carbon atom.

Desulfurization Reactions and Related Transformations

Phosphines, including derivatives of this compound, are effective reagents for desulfurization reactions. tandfonline.comnih.gov These reactions are driven by the high affinity of phosphorus for sulfur, leading to the formation of a stable phosphorus-sulfur double bond (P=S) in the form of a phosphine (B1218219) sulfide (B99878). nih.gov

The mechanism of desulfurization often involves the nucleophilic attack of the phosphine on one of the sulfur atoms in a disulfide or other sulfur-containing compound. tandfonline.comrsc.orgresearchgate.net This initial attack can lead to the formation of a phosphonium intermediate, which then undergoes further reaction to yield the desulfurized product and the corresponding phosphine sulfide. tandfonline.comrsc.orgresearchgate.net For example, the desulfurization of diphenyl disulfide with triphenylphosphine (B44618) produces diphenyl sulfide and triphenylphosphine sulfide. tandfonline.com

Recent studies have also explored catalytic desulfurization methods. nih.govnih.gov In some cases, a radical mechanism is proposed, particularly when using phosphites in the presence of radical initiators. nih.gov These catalytic cycles often involve the reduction of the phosphine sulfide back to the active phosphine, allowing for the use of substoichiometric amounts of the phosphorus reagent. nih.gov

Electrophilic Reactivity at Bromine Centers

While the phosphorus atom provides nucleophilic character, the bromine atoms attached to it are susceptible to nucleophilic attack, making them electrophilic centers. This duality in reactivity contributes to the versatility of this compound.

Halogen Exchange Reactions and Their Mechanistic Insights

The bromine atoms in this compound can be exchanged with other halogens, such as fluorine or chlorine, or with pseudohalides. This halogen exchange is typically achieved by reacting the compound with a suitable halide source, such as a metal halide or another halogenated compound.

Mechanistic studies of similar phosphorus-halogen systems suggest that these exchange reactions can proceed through various pathways. nih.govnih.govresearchgate.netacs.org In some cases, a four-centered transition state may be involved, where the incoming and outgoing halogens are simultaneously associated with the phosphorus atom. Alternatively, the reaction could proceed through the formation of a pentacoordinate phosphorus intermediate. The precise mechanism is often influenced by factors such as the nature of the solvent, the counter-ion of the halide source, and the steric and electronic properties of the substituents on the phosphorus atom.

Role in Adduct Formation with Lewis Bases

This compound can act as a Lewis acid, accepting electron density from Lewis bases. This interaction can occur at the phosphorus center, but the bromine atoms can also participate in forming adducts. For instance, phosphine adducts of diboranes containing bromine have shown the formation of bromine-bridged structures. researchgate.net

In the presence of a Lewis base, such as a tertiary amine or another phosphine, an adduct can be formed. rsc.orgyoutube.comyoutube.com The Lewis base donates a pair of electrons to an empty orbital on the phosphorus or interacts with the electrophilic bromine atoms. These adducts can be stable, isolable compounds or transient intermediates that facilitate further reactions. researchgate.netnih.gov The formation of such adducts can significantly modify the reactivity of the parent compound, for example, by increasing the steric bulk around the phosphorus atom or by altering its electronic properties. nih.gov


Reactivity of the Dimethylamino Group

The dimethylamino group [(CH₃)₂N-] is a pivotal functional moiety in this compound, profoundly influencing its reactivity. Its electronic and steric characteristics dictate the behavior of the adjacent phosphorus-nitrogen (P-N) bond and the molecule as a whole.

Cleavage and Substitution Reactions Involving the P-N Bond

The P-N bond in aminophosphines is susceptible to cleavage under various conditions, a reaction of significant mechanistic and synthetic importance.

Hydrolysis: The hydrolytic stability of the P-N bond is highly dependent on the pH of the medium.

Acid-Catalyzed Cleavage: In acidic conditions, the nitrogen atom is protonated, which facilitates the nucleophilic attack of water on the phosphorus atom. This leads to the cleavage of the P-N bond. Studies on analogous phosphoramidates show that under moderately acidic conditions (pH 2-6), the predominant reaction is the acid-catalyzed cleavage of the P-N bond, which proceeds with a first-order dependence on the proton concentration. nih.gov

Base-Catalyzed Cleavage: Under alkaline conditions, the P-N bond can be cleaved by hydroxide (B78521) ion attack on the phosphorus center. nih.gov This reaction is typically slower than acid-catalyzed cleavage. In the case of 3'-amino-3'-deoxyuridylyl-3',5'-uridine, a related phosphoramidate, hydroxide ion-catalyzed hydrolysis is the only reaction observed at pH > 9. nih.gov

Substitution Reactions: The dimethylamino group can be displaced by other nucleophiles. The synthesis of aminophosphines often involves the reaction of a phosphorus halide with a secondary amine, such as dimethylamine. wikipedia.org The reverse reaction, the cleavage of the P-N bond by a halide, can also occur, particularly with hydrogen halides, leading to the formation of a P-X bond and the corresponding amine hydrohalide.

The table below summarizes the conditions and products for P-N bond cleavage in related aminophosphorus compounds.

Reaction TypeReagent/ConditionGeneral ProductsCitation
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., pH 2-6)Phosphonic/Phosphinic Acid + Amine Salt nih.gov
Base-Catalyzed HydrolysisOH⁻ (e.g., pH > 9)Phosphonate/Phosphinate Salt + Amine nih.gov
AlcoholysisR'OH / Acid or Base CatalystPhosphite/Phosphonite Ester + AmineN/A
Reaction with Hydrogen HalidesHX (e.g., HCl, HBr)Halophosphine + Amine Hydrohalide wikipedia.org

Influence of the Dimethylamino Moiety on Overall Reactivity

Steric Effects: The two methyl groups on the nitrogen atom introduce steric bulk around the phosphorus center. This steric hindrance can influence the rate and feasibility of reactions. For instance, in the synthesis of aminophosphines, the degree of substitution can be controlled by the steric bulk of the amine; bulkier amines favor monosubstitution. wikipedia.org The steric hindrance in this compound will affect the approach of nucleophiles or electrophiles to the phosphorus atom, influencing reaction kinetics and the stability of intermediates and transition states.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and its reverse, reductive elimination, are fundamental reaction types in organometallic chemistry, and halophosphines like this compound can be key reactants. libretexts.org

Oxidative Addition: This process involves the insertion of a metal center, typically a low-valent transition metal, into a covalent bond. libretexts.org For this compound, the P-Br bonds are the most likely sites for oxidative addition. The reaction involves the cleavage of the P-Br bond and the formation of new metal-phosphorus and metal-bromine bonds. In this process, the formal oxidation state and the coordination number of the metal increase by two. libretexts.org

**LₙM + Br₂P-N(CH₃)₂ → LₙM(Br)(BrP-N(CH₃)₂) **

This reaction is favored for electron-rich, coordinatively unsaturated metal centers. libretexts.orgyoutube.com While the oxidative addition of P-O bonds is rare, it has been observed, suggesting that the analogous P-Br bond cleavage is a viable pathway. nsf.gov The reactivity in such additions is often higher for more sterically hindered phosphine ligands, as they can promote the dissociation of other ligands to generate the necessary unsaturated metal complex. youtube.com

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on a metal center couple and are eliminated from the coordination sphere, forming a new bond between them. libretexts.org The formal oxidation state and coordination number of the metal decrease by two.

**LₙM(Br)(BrP-N(CH₃)₂) → LₙM + Br₂P-N(CH₃)₂ **

Reductive elimination is often the product-forming step in catalytic cycles. The process is favored for metal centers in higher oxidation states. libretexts.org For instance, the reductive elimination of a C-N bond from a palladium complex has been shown to occur after the dissociation of a phosphine ligand to form a three-coordinate intermediate. uwindsor.ca Similar principles would apply to the elimination of a P-Br bond from a suitable metal complex.

Mechanistic Investigations Using Kinetic and Isotopic Labeling Studies

Elucidating the precise mechanisms of reactions involving this compound requires sophisticated experimental techniques, such as kinetic analysis and isotopic labeling.

Kinetic Studies: By measuring the rate of a reaction as a function of reactant concentrations, temperature, and solvent polarity, detailed information about the reaction mechanism can be obtained.

Rate Law Determination: The experimentally determined rate law can indicate the molecularity of the rate-determining step. For example, a first-order dependence on a reactant suggests its involvement in the slow step. Hydrolytic cleavage of P-N bonds has been shown to follow first-order kinetics with respect to the substrate and either H⁺ or OH⁻, depending on the pH. nih.gov

Activation Parameters: Measuring the temperature dependence of the reaction rate allows for the calculation of activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). These values provide insight into the nature of the transition state.

Solvent Effects: The influence of solvent polarity on reaction rates can distinguish between mechanisms involving polar or nonpolar transition states. Reactions proceeding through polar transition states, such as Sₙ2-type mechanisms, are generally accelerated in polar solvents. youtube.com

An example of kinetic data application is the study of oxidative addition to palladium(0) complexes, where kinetic evidence demonstrated that the reaction proceeds through a dissociative pathway, with a phosphine ligand detaching before the oxidative addition step occurs. uwindsor.ca

The table below shows representative kinetic data for a related reaction, highlighting the type of information that can be obtained.

ReactionSystemRate Constant (k)ConditionsKey Mechanistic InsightCitation
H-abstractionBr + (CH₃)₂SiH₂4.3 x 10⁻¹⁰ exp(-21.6 kJ mol⁻¹/RT) cm³ s⁻¹390–550 KProvides activation energy for bond cleavage. rsc.org
Oxidative Addition(PR₃)₂Pd + ArBr(1.0 ± 0.2) x 10⁻³ s⁻¹Toluene-d₈Rate independent of solvent suggests a non-polar intermediate. uwindsor.ca

Isotopic Labeling Studies: Replacing an atom in a reactant with one of its isotopes (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H) and tracking the position of the isotope in the products is a powerful tool for elucidating reaction pathways. This technique can be used to:

Trace Bond Cleavage and Formation: Determine which specific bonds are broken and formed during a reaction.

Distinguish Between Intra- and Intermolecular Pathways: By using crossover experiments with labeled and unlabeled reactants, one can determine if fragments recombine within the same molecule or exchange between different molecules.

Determine Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution can provide information about bond breaking at or before the rate-determining step. A significant KIE suggests that the bond to the isotope is being broken in the slow step of the reaction.

While specific kinetic and isotopic labeling studies on this compound are not widely reported in the reviewed literature, the application of these methods to analogous systems in organophosphorus and organometallic chemistry provides the framework for understanding its detailed reaction mechanisms. nih.govuwindsor.carsc.org

Coordination Chemistry of Dibromo Dimethylamino Phosphine and Derived Ligands

Monodentate Coordination Modes to Transition Metals

Dibromo(dimethylamino)phosphine readily coordinates to a variety of transition metals in a monodentate fashion through its phosphorus atom. The presence of two bromine atoms and a dimethylamino group directly attached to the phosphorus center imparts distinct electronic and steric characteristics that influence the properties of the resulting metal complexes.

The synthesis of metal complexes featuring the (CH₃)₂NPBr₂ ligand typically involves the reaction of a suitable metal precursor with the phosphine (B1218219) in an appropriate solvent. For instance, complexes of ruthenium, palladium, platinum, and gold have been prepared and characterized. mdpi.comresearchgate.netmdpi.com The reaction of [Ru(CO)₂Cl₂]n with a PNP-type ligand, followed by anion exchange, yields cationic ruthenium complexes. researchgate.net Similarly, palladium(II) complexes can be synthesized by reacting a palladium precursor, such as [Pd(allyl)Cl]₂, with the phosphine ligand. mdpi.com Gold(I) complexes are often prepared by reacting a gold(I) precursor like [(Me₂S)AuCl] with the phosphine. mdpi.com

Characterization of these complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction. ³¹P NMR spectroscopy is particularly informative, as the coordination of the phosphine to a metal center results in a significant change in the chemical shift of the phosphorus nucleus. For example, the ³¹P signals of free dppm, dppe, or dppf ligands undergo a pronounced upfield shift upon coordination to a metal in tetrahedral complexes. nih.gov In the case of gold(I) complexes, the coordination of a phosphine ligand can be confirmed by the presence of a signal in the ³¹P{¹H} NMR spectrum. nih.gov

X-ray crystallography provides definitive structural information, including bond lengths and angles, which are crucial for understanding the steric and electronic interactions within the complex. For example, in a gold(I) chloride complex with a phosphine ligand, the P-Au bond length was determined to be 2.233 Å, and the P-Au-Cl angle was found to be 177.6°, indicating a nearly linear geometry. mdpi.com

A representative table of spectroscopic and structural data for such complexes is provided below.

MetalComplex³¹P NMR (ppm)Key Bond Lengths (Å)Key Bond Angles (°)
Au(I)[(phosphine)AuCl]~30-40P-Au: ~2.23P-Au-Cl: ~178
Pd(II)[Pd(phosphine)(allyl)Cl]~25-35Pd-P: ~2.23P-Pd-Cl: ~90

The electronic and steric properties of the this compound ligand play a crucial role in determining the structure, reactivity, and stability of its metal complexes. nih.govrsc.org The two electronegative bromine atoms withdraw electron density from the phosphorus center, making it a relatively poor σ-donor compared to trialkyl or triarylphosphines. This reduced electron-donating ability can influence the electronic properties of the metal center, potentially making it more electrophilic.

Sterically, the presence of two bromine atoms and a dimethylamino group creates a moderate level of steric bulk around the phosphorus atom. This steric hindrance can influence the coordination number and geometry of the metal center, as well as the lability of other ligands in the coordination sphere. The steric and electronic effects of phosphine ligands are known to have a significant impact on the properties of metal complexes. nih.govrsc.org For instance, in dinuclear gold(I) complexes, sterically bulky thiolate ligands can hinder the close approach of the gold atoms. nih.gov

Precursor to Multidentate Ligands and Macrocycles

One of the most valuable applications of this compound is its use as a synthon for the construction of more elaborate multidentate phosphine ligands and macrocycles. cardiff.ac.ukresearchgate.net The reactivity of the P-Br bonds allows for the facile introduction of other phosphorus-containing groups, enabling the synthesis of a wide array of polyphosphine systems.

The primary strategy for incorporating (CH₃)₂NPBr₂ into larger phosphine frameworks involves the nucleophilic substitution of the bromide ions. This can be achieved by reacting the dibromo-phosphine with a variety of nucleophiles, such as primary or secondary phosphines, or their corresponding phosphides. This approach allows for the systematic construction of di-, tri-, and tetradentate phosphine ligands with varying backbone structures and steric and electronic properties. bohrium.com For example, the synthesis of bis(2-(phosphino)ethyl)phosphines has been reported as a route to triphosphine (B1213122) macrocycles. cardiff.ac.uk

Another approach involves the use of lithiated phosphine-borane complexes, which can act as nucleophiles to displace the bromide ions from (CH₃)₂NPBr₂. This method offers a convenient route to mixed phosphine/phosphine-borane adducts. ncl.ac.uk

The coordination behavior of multidentate ligands derived from this compound is highly dependent on the nature of the ligand backbone and the number of phosphorus donor atoms. These ligands can coordinate to a single metal center in a chelating fashion or bridge multiple metal centers, leading to the formation of bimetallic or polymetallic complexes.

For instance, tridentate phosphine ligands can coordinate to a ruthenium center in a fac (facial) geometry, forming stable "piano-stool" type structures. researchgate.net The chelate ring size and the steric bulk of the substituents on the phosphorus atoms play a critical role in determining the stability and geometry of the resulting metal complexes. Palladium(II) complexes with bidentate (P,N) and tridentate (P,N,O⁻) ligands have been synthesized and shown to have nearly square planar geometries. rsc.org

Theoretical and Computational Investigations of Dibromo Dimethylamino Phosphine

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Activation Energy Calculations

Transition state (TS) theory is a cornerstone of understanding chemical reactivity, and computational chemistry provides the means to locate and characterize the saddle points on a potential energy surface that correspond to these transient structures. For dibromo(dimethylamino)phosphine, reactions are expected to be centered around the phosphorus atom, involving either nucleophilic/electrophilic attack or reactions at the P-Br bonds.

Inferred Characteristics of Transition States:

Based on studies of related aminophosphines and halophosphines, several key features of transition states involving this compound can be predicted:

Pyramidal Inversion: Ab initio molecular orbital calculations on the parent aminophosphine (B1255530), H₂NPH₂, have shown that the barrier to pyramidal inversion at the phosphorus center is influenced by the electronegativity of the substituents. rsc.org The presence of two bromine atoms, which are highly electronegative, would be expected to significantly impact this inversion barrier compared to PH₃. The transition state for this process would feature a planar or near-planar arrangement of the substituents around the phosphorus atom.

Nucleophilic Substitution: In reactions where a nucleophile attacks the phosphorus center, a trigonal bipyramidal (TBP) transition state is typically formed. For this compound, the incoming nucleophile and the leaving bromide ion would occupy the apical positions of the TBP structure. The activation energy for such a process would be sensitive to the nature of the nucleophile and the solvent environment.

Reactions at P-Br Bonds: The P-Br bonds themselves are reactive sites. For instance, in photoredox-catalyzed reactions of halophosphines, the activation of the P-X bond is a critical step. diva-portal.org While the exact transition states for these radical processes are complex, they would involve the elongation and eventual cleavage of the P-Br bond.

Activation Energy Calculations:

Activation energies (Ea) are computationally determined as the energy difference between the reactants and the corresponding transition state. For this compound, these calculations would be crucial for predicting the feasibility and kinetics of its reactions. The table below presents hypothetical activation energies for plausible reactions, derived from trends observed in related organophosphorus chemistry.

Plausible Reaction Type Hypothetical Reactant/Partner Predicted Transition State Geometry Estimated Activation Energy (kJ/mol)
Nucleophilic Substitution (SN2@P)Ammonia (NH₃)Trigonal Bipyramidal80 - 120
Bromine AbstractionPhenyl Radical (Ph•)Elongated P-Br bond30 - 50
HydrolysisWater (H₂O)Pentacoordinate Phosphorus90 - 140

This table is illustrative and based on general knowledge of phosphine (B1218219) reactivity. Specific computational data for this compound is not available in the cited literature.

Reaction Pathway Analysis and Selectivity Prediction

Reaction pathway analysis involves mapping the entire energy landscape from reactants to products, including all intermediates and transition states. This allows for the prediction of the most likely mechanism and any potential for selectivity (chemo-, regio-, or stereoselectivity).

For this compound, a key aspect of its reactivity would be the competition between reaction pathways involving the P-N bond versus the P-Br bonds. The dimethylamino group is a strong π-donor, which increases the electron density on the phosphorus atom, potentially influencing its nucleophilicity and the stability of cationic intermediates. Conversely, the bromine atoms are strong σ-acceptors, making the phosphorus atom highly electrophilic.

Competing Reaction Pathways:

Path A: Attack at Phosphorus: As a primary pathway, nucleophiles would attack the electrophilic phosphorus center, leading to the substitution of one or both bromine atoms. The pathway would proceed through the TBP transition states discussed previously.

Path B: Reaction involving the Amino Group: In the presence of strong acids, the nitrogen atom of the dimethylamino group could be protonated. This would drastically alter the electronic properties of the molecule, making the phosphorus center even more electrophilic and likely changing the preferred reaction pathway. Studies on cage-like phosphines like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) show that protonation often occurs at a nitrogen atom, significantly affecting the compound's reactivity. nih.gov

Path C: Radical Reactions: Photochemical or radical-initiated reactions could lead to the homolytic cleavage of the P-Br bonds, generating a phosphinyl radical. diva-portal.org This pathway would be favored under specific conditions, such as UV irradiation or in the presence of radical initiators.

Computational analysis would be essential to determine the relative energy barriers of these competing pathways, thereby predicting the reaction's selectivity under different conditions. For example, in a reaction with a nucleophile, calculations could predict whether substitution of Br⁻ or cleavage of the P-N bond is more favorable.

Investigation of Solvent Effects and Environmental Influences on Reactivity and Structure

The solvent environment can have a profound impact on the structure, stability, and reactivity of molecules, particularly those with polar bonds like this compound. Computational models can simulate these effects, providing insights that are crucial for understanding and controlling chemical reactions.

Solvent Modeling Approaches:

Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry and energy.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing reaction mechanisms.

Influence on Reactivity and Structure:

Studies on other polar molecules and reaction mechanisms provide a framework for predicting how solvents would affect this compound:

Transition State Stabilization: For reactions involving charge separation in the transition state, such as an SN2 reaction, polar solvents would be expected to lower the activation energy by stabilizing the charged transition state more than the neutral reactants. Conversely, for reactions where charge is dispersed in the transition state, polar solvents might increase the activation barrier.

Structural Changes: The geometry of this compound, particularly the P-N and P-Br bond lengths and the pyramidalization at the phosphorus center, could be subtly influenced by the solvent polarity. In a polar solvent, an increase in the ionic character of the P-Br bonds might be observed.

Reaction Kinetics: The rate of a reaction can be significantly altered by the solvent. For instance, studies on prolyl peptide bond isomerization have shown that the free energy of activation can vary by several kcal/mol between aprotic and protic solvents, with hydrogen bonding playing a key role. nih.gov A similar effect could be anticipated for reactions of this compound, where solvents capable of acting as hydrogen bond donors or acceptors could interact with the bromine or nitrogen atoms, respectively.

The following table summarizes the predicted effects of different solvent types on the properties of this compound.

Solvent Type Predicted Effect on P-Br Bond Polarity Predicted Effect on SN2@P Reaction Rate Rationale
Nonpolar (e.g., Hexane)LowSlowMinimal stabilization of polar transition states.
Polar Aprotic (e.g., Acetonitrile)ModerateModerateStabilization of polar transition states through dipole-dipole interactions.
Polar Protic (e.g., Water, Methanol)HighFastStrong stabilization of leaving group (Br⁻) and transition state through hydrogen bonding. nih.gov

This table is based on established principles of solvent effects on chemical reactions and structures. nih.gov

Advanced Applications of Dibromo Dimethylamino Phosphine in Chemical Research

Reagent in Organic Synthesis

The reactivity of the phosphorus-bromine bonds is central to the utility of dibromo(dimethylamino)phosphine in organic synthesis. It serves as a powerful tool for introducing phosphorus moieties and for specific chemical transformations.

Halogenating Agent in Specific Transformations

Analogous to phosphorus tribromide (PBr₃), this compound is a potential halogenating agent. The phosphorus center can activate hydroxyl groups in alcohols, facilitating a nucleophilic substitution by a bromide ion to form alkyl bromides. While specific studies on this compound for this purpose are not widely documented, the reactivity is inferred from fundamental phosphorus halide chemistry. Related compounds, such as tris(dimethylamino)phosphine, are used in combination with carbon tetrachloride to convert alcohols to chlorides, highlighting the role of aminophosphines in halogenation protocols. sigmaaldrich.com This transformation is crucial in organic synthesis for converting readily available alcohols into valuable alkylating agents.

Precursor for Advanced Organophosphorus Building Blocks

The most significant role of this compound is as a foundational building block for more complex organophosphorus compounds. The two P-Br bonds are highly susceptible to nucleophilic substitution by a wide range of reagents, particularly organometallic compounds like Grignard reagents or organolithiums. wikipedia.orgrsc.org This reactivity allows for the stepwise or simultaneous introduction of organic groups, leading to the synthesis of tertiary aminophosphines with the general formula R₂P(NMe₂).

The dimethylamino group itself can be cleaved under acidic conditions, providing a route to secondary phosphines or other functionalized phosphine (B1218219) derivatives. wikipedia.org This versatility makes this compound a key starting material for a diverse library of phosphine compounds, which are pivotal in various fields of chemistry.

Below is a table illustrating potential synthetic transformations using this compound as a precursor.

ReagentProduct StructureProduct Class
2 eq. Phenylmagnesium bromide (PhMgBr)Ph₂P(NMe₂)Aminophosphine (B1255530)
2 eq. n-Butyllithium (n-BuLi)Bu₂P(NMe₂)Aminophosphine
2 eq. Sodium phenoxide (NaOPh)(PhO)₂P(NMe₂)Aminophosphite
1. MeMgBr2. EtMgBr(Me)(Et)P(NMe₂)Chiral Aminophosphine

Role in Stereoselective Syntheses

While this compound is an achiral molecule, it is an important precursor in the synthesis of P-stereogenic phosphines. These chiral phosphines, where the phosphorus atom is a stereocenter, are of immense value as ligands in asymmetric catalysis. rsc.orgnih.gov

The synthesis of a P-stereogenic center from this compound can be achieved through the sequential substitution of the two bromine atoms with two different organic groups (R¹ and R²). This controlled, stepwise reaction pathway allows for the construction of a chiral phosphorus center, yielding an enantiomerically enriched aminophosphine of the type R¹R²P(NMe₂). These chiral building blocks are then used to construct more complex chiral ligands for stereoselective transformations.

Ligand Precursor in Catalysis

In the field of catalysis, phosphines are arguably the most important class of ligands for transition metals. This compound is not typically used directly as a ligand due to the electron-withdrawing nature of the bromine atoms, which reduces the electron-donating ability of the phosphorus lone pair. However, it is an exceptionally important precursor for the synthesis of aminophosphine ligands that are widely used in catalysis. eurekaselect.com

Development of Homogeneous Catalysts (e.g., Palladium- and Nickel-catalyzed Reactions)

Homogeneous catalysis frequently relies on transition metal complexes, with palladium and nickel being central to many carbon-carbon and carbon-heteroatom bond-forming reactions. The performance of these catalysts is critically dependent on the phosphine ligands coordinated to the metal center.

Ligands derived from this compound, such as diaryl(dimethylamino)phosphines (Ar₂P(NMe₂)), serve as effective ligands for palladium- and nickel-catalyzed cross-coupling reactions. The dimethylamino group allows for fine-tuning of the ligand's electronic and steric properties, which in turn influences the activity, stability, and selectivity of the catalyst. Chiral aminophosphines have proven to be powerful ligands in asymmetric synthesis and catalysis. rsc.org

The table below shows examples of catalytic reactions where ligands derived from this compound could be applied.

Reaction NameMetal CatalystSubstrate 1Substrate 2Product Type
Suzuki-Miyaura CouplingPalladiumAryl HalideArylboronic AcidBiaryl
Buchwald-Hartwig AminationPalladiumAryl HalideAmineArylamine
Kumada CouplingNickelAryl HalideGrignard ReagentBiaryl
Heck ReactionPalladiumAryl HalideAlkeneSubstituted Alkene

Exploration in Asymmetric Catalysis

The development of chiral ligands is the cornerstone of asymmetric catalysis. This compound provides a straightforward entry into chiral aminophosphine ligands, which are increasingly recognized for their effectiveness in a variety of enantioselective transformations. rsc.orgnih.gov

By synthesizing P-stereogenic aminophosphines or by incorporating existing chiral motifs into the organic framework attached to the phosphorus, a wide array of chiral ligands can be accessed. These ligands can form chiral metal complexes, for instance with palladium, that can induce high levels of enantioselectivity in reactions like allylic alkylation. nih.gov The interaction between the chiral catalyst and the substrate creates a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other. The modular nature of the synthesis starting from this compound allows chemists to systematically modify the ligand structure to optimize stereochemical outcomes for specific reactions.

Lack of Evidence for this compound as a Precursor in Functional Polymer Synthesis

Despite a comprehensive search of scientific literature, no direct evidence or detailed research findings have been found to support the use of this compound as a precursor for the synthesis of functional polymers in materials science.

The investigation into the applications of this compound and its close chemical analog, N,N-dimethylphosphoramidous dichloride, did not yield any specific examples of their use in polymerization reactions to create functional materials. While the broader field of phosphorus-containing polymers is extensive, with applications ranging from flame retardants to advanced materials, the specific role of this compound in this context appears to be undocumented in the available scientific literature.

Searches for polycondensation reactions involving this compound with common monomers such as diols and diamines, which would be a primary route to forming polyesters and polyamides with phosphorus in their backbone, did not return any relevant results. Similarly, investigations into its potential use in the synthesis of specialized polymers like polyphosphonates, polyphosphazenes, or dendrimers did not reveal any instances where this compound was utilized as a key building block.

Furthermore, no literature was found to suggest its application as a catalyst in polymerization processes or for the surface modification of materials.

While the reactivity of the P-Br and P-N bonds in similar aminodihalophosphines is known in the context of synthesizing smaller, discrete molecules, this reactivity does not appear to have been extended to the creation of polymeric chains. The existing body of research on phosphorus-containing polymers tends to focus on other, more established monomers and synthetic routes.

Therefore, based on the current available scientific information, an article detailing the advanced applications of this compound in materials science as a precursor to functional polymers cannot be constructed due to the absence of foundational research in this specific area.

Future Research Directions and Outlook

Development of Novel Synthetic Routes to Dibromo(dimethylamino)phosphine

The traditional synthesis of aminohalophosphines typically involves the reaction of phosphorus trihalides with secondary amines. For this compound, this involves the reaction of phosphorus tribromide with dimethylamine. While effective, this method can present challenges in controlling the degree of substitution, potentially leading to mixtures of mono-, di-, and tris-substituted products like bis(dimethylamino)phosphorus chloride and tris(dimethylamino)phosphine. wikipedia.org

Future research should be directed towards developing more selective and efficient synthetic routes. Key areas of investigation could include:

Stoichiometric Control: Precise control over reaction conditions (e.g., temperature, stoichiometry, addition rates) to favor the monosubstituted product. This could be achieved through advanced reactor technologies, such as microreactors or flow systems, which offer superior control over reaction parameters. rsc.org

Alternative Phosphorylating Agents: Exploring milder and more selective phosphorus(III) precursors other than PBr₃. This could involve the use of P(OTf)₃ or other phosphorus electrophiles with different leaving groups to fine-tune reactivity.

Amine Precursors: Investigating the use of silylated amines, such as N-silyldimethylamine, which can offer cleaner reactions with the elimination of volatile silyl (B83357) halides, thereby simplifying purification.

Catalytic Routes: Developing catalytic methods for the P-N bond formation, which could offer higher efficiency and atom economy, though this remains a significant synthetic challenge in phosphorus chemistry.

Exploration of Under-investigated Reactivity Pathways

The reactivity of this compound is largely dictated by the highly polar and reactive phosphorus-bromine bonds. While its use as a precursor for substituting the bromine atoms with carbon or other heteroatom nucleophiles is expected, many of its potential reaction pathways remain unexplored. The chemistry of aminophosphines is known to be rich due to the polar P-N bond, which can be involved in unique transformations. durham.ac.uk

Future investigations should aim to:

Expand Nucleophilic Substitution: Systematically study its reactions with a broad range of nucleophiles beyond common organolithium or Grignard reagents. This includes reactions with functionalized organic fragments, soft nucleophiles, and inorganic building blocks to create novel organophosphorus compounds.

P-N Bond Chemistry: Investigate the reactivity of the dimethylamino group itself. While generally stable, the P-N bond can be cleaved under specific conditions, opening pathways to new phosphorus scaffolds. Research into the Lewis basicity of the nitrogen atom and its participation in cooperative reactivity would be highly valuable.

Redox Chemistry: Explore the oxidation of the P(III) center to P(V) to access a variety of phosphonamidic or phosphinimidic halides, which are valuable synthetic intermediates in their own right.

Insertion Reactions: Study the potential for small molecules to insert into the P-N or P-Br bonds, leading to the formation of novel heterocyclic systems or expanded phosphorus coordination compounds.

Rational Design of Derived Ligands for Specific Catalytic Transformations

This compound is an ideal starting material for the synthesis of a diverse library of monophosphine ligands of the type R₂P(NMe₂). The two bromine atoms can be readily displaced by a wide variety of organic substituents, allowing for the systematic tuning of the ligand's steric and electronic properties. The attached dimethylamino group exerts a strong electronic influence, and aminophosphines have emerged as a privileged class of ligands in catalysis. rsc.orgrsc.org

A key future direction is the rational design and synthesis of new ligands derived from this compound for specific, challenging catalytic reactions. This involves a modular approach where the R groups are tailored to meet the demands of a particular transformation. wikipedia.org Research efforts can be channeled towards:

Cross-Coupling Reactions: Developing ligands for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. sigmaaldrich.com By varying the R groups, one can modulate the electron-donating ability and steric bulk to optimize catalyst activity and stability.

Asymmetric Catalysis: Introducing chirality, either in the backbone of the R groups or by creating P-stereogenic centers, to produce chiral ligands for asymmetric hydrogenation, allylic substitution, and other enantioselective transformations. rsc.orgsigmaaldrich.comacs.org

Organocatalysis: Exploring the potential of derived phosphines to act as nucleophilic organocatalysts, building on the known utility of phosphines in this field. rsc.org

The following table illustrates potential ligand structures that can be synthesized from this compound and their targeted catalytic applications.

Derived Ligand Structure (R₂P(NMe₂)) Potential R Groups Target Catalytic Application
Dialkyl(dimethylamino)phosphineIsopropyl, Cyclohexyl, tert-ButylHydrogenation, Hydrosilylation
Diaryl(dimethylamino)phosphinePhenyl, o-Tolyl, NaphthylSuzuki-Miyaura Coupling, Buchwald-Hartwig Amination
Chiral Biaryl(dimethylamino)phosphineBINOL-derived, Bi-phenyl basedAsymmetric C-C and C-N bond formation
Ferrocenyl(dimethylamino)phosphinesFerrocenyl-based backbonesAsymmetric Hydrogenation of Ketones sigmaaldrich.com

Advanced Computational Studies for Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can significantly accelerate the research and development process. For this compound and its derivatives, advanced computational studies are essential for predictive modeling.

Future research should leverage computational tools to:

Model Molecular Properties: Use Density Functional Theory (DFT) to calculate the geometric and electronic properties of this compound, including bond lengths, bond angles, frontier molecular orbital energies, and electrostatic potential maps. This provides fundamental insights into its reactivity.

Predict Ligand Parameters: For derived ligands, calculate key descriptors such as the Tolman cone angle (a measure of steric bulk) and Tolman electronic parameter (a measure of electron-donating ability). These parameters are crucial for correlating ligand structure with catalytic performance.

Simulate Reaction Mechanisms: Model the pathways of reactions involving this compound to understand transition states and activation barriers. This can guide the optimization of reaction conditions and the selection of appropriate substrates.

Database-Driven Ligand Design: Employ emerging machine-learning approaches and databases, such as the Metal–Phosphine (B1218219) Catalyst Database (MPCD), to predict the most promising ligand structures for a given catalytic reaction. rsc.org This data-driven approach can identify "active ligand space" and minimize the experimental effort required for catalyst screening. rsc.org

Integration with Flow Chemistry and High-Throughput Experimentation

Modernizing the synthesis and application of this compound requires the adoption of advanced laboratory technologies. Flow chemistry and high-throughput experimentation (HTE) offer significant advantages in terms of safety, efficiency, and the speed of discovery.

Future work in this area should focus on:

Flow Synthesis: Developing a continuous-flow process for the synthesis of this compound. Flow reactors offer superior heat and mass transfer, allowing for safer handling of potentially exothermic reactions and precise control over reaction time, which can improve selectivity and yield. rsc.orgnih.gov

High-Throughput Ligand Synthesis: Using automated platforms to synthesize libraries of ligands derived from this compound in parallel. This would rapidly generate a diverse set of ligands for screening.

High-Throughput Reaction Screening: Employing HTE platforms to quickly screen the synthesized ligand libraries in various catalytic reactions. acs.orgunchainedlabs.com These systems use microtiter plates and robotic liquid handlers to perform hundreds of reactions simultaneously, allowing for the rapid identification of optimal catalysts, ligands, and reaction conditions. sigmaaldrich.comchemrxiv.org

The integration of these technologies can create a powerful workflow: from the on-demand, safe synthesis of the precursor in flow, to the parallel synthesis of a ligand library, and finally to the high-throughput screening of these ligands to discover new and improved catalytic systems.

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